Product packaging for Methyl 3-chloro-1H-indazole-6-carboxylate(Cat. No.:CAS No. 1086391-18-5)

Methyl 3-chloro-1H-indazole-6-carboxylate

Cat. No.: B1452010
CAS No.: 1086391-18-5
M. Wt: 210.62 g/mol
InChI Key: NVMLKYWQRQHYLQ-UHFFFAOYSA-N
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Description

Methyl 3-chloro-1H-indazole-6-carboxylate (CAS 1086391-18-5) is a high-purity chemical intermediate of significant interest in medicinal chemistry. This compound features a multifunctional indazole scaffold, a structure recognized for its prevalence in pharmacologically active molecules . The indazole core serves as a critical building block in drug discovery, with derivatives demonstrating a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . Approved therapeutics such as the anticancer agents pazopanib and niraparib exemplify the importance of the indazole motif in clinical medicine . This specific derivative is engineered with two reactive sites ideal for further synthetic elaboration: an ester group at the 6-position and a chloro-substituent at the 3-position. These functional groups allow researchers to perform diverse chemical transformations, facilitating the construction of compound libraries for biological screening. The molecule is particularly valuable for investigating structure-activity relationships (SAR) in the development of novel enzyme inhibitors, such as tyrosine kinase inhibitors . As a versatile synthon, it accelerates the discovery of new lead compounds in various therapeutic areas. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or human use. Please refer to the safety data sheet for proper handling and storage instructions, which recommend storing the compound sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2O2 B1452010 Methyl 3-chloro-1H-indazole-6-carboxylate CAS No. 1086391-18-5

Properties

IUPAC Name

methyl 3-chloro-2H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)5-2-3-6-7(4-5)11-12-8(6)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMLKYWQRQHYLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672251
Record name Methyl 3-chloro-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086391-18-5
Record name Methyl 3-chloro-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 3-chloro-1H-indazole-6-carboxylic acid

One common and straightforward route involves the esterification of 3-chloro-1H-indazole-6-carboxylic acid using methanol under acidic conditions:

  • Starting Material: 3-chloro-1H-indazole-6-carboxylic acid
  • Reagents: Methanol and concentrated sulfuric acid (acting as catalyst)
  • Conditions: Reflux for approximately 3 hours
  • Work-up: Cooling, dilution with water, and filtration to isolate the methyl ester product
  • Yield: Reported yields for similar compounds (e.g., methyl 5-chloro-1H-indazole-3-carboxylate) are around 75% under these conditions.

This method is efficient and widely used for preparing methyl esters of halogenated indazoles.

Halogenation of Indazole Precursors

Alternatively, halogenation can be performed on methyl indazole carboxylate precursors to introduce the chlorine atom at the 3-position:

  • Starting Material: Methyl 1H-indazole-6-carboxylate
  • Chlorinating Agents: Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or N-chlorosuccinimide (NCS)
  • Solvents: Dichloromethane or tetrahydrofuran (THF)
  • Conditions: Controlled temperature (often 0–25°C) to avoid over-chlorination or side reactions
  • Purification: Column chromatography or recrystallization to isolate the desired regioisomer.

This halogenation step is critical for regioselective substitution at the 3-position.

Silver(I)-Mediated Intramolecular Oxidative C–H Amination

Recent advances in synthetic methodology have introduced silver(I)-mediated intramolecular oxidative C–H amination for constructing 1H-indazole frameworks with diverse substitutions, including halogens:

  • Procedure: Reaction of arylhydrazones with silver(I) salts (e.g., AgNTf2) and copper acetate in 1,2-dichloroethane at 80°C for 24 hours
  • Outcome: Efficient formation of 3-substituted indazoles including ester and halogen substituents
  • Mechanism: Single electron transfer (SET) mediated by Ag(I) oxidant.

This method allows the synthesis of this compound analogs with potentially high regioselectivity and functional group tolerance.

Comparative Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield (%) Advantages Limitations
Acid-Catalyzed Esterification 3-chloro-1H-indazole-6-carboxylic acid Methanol, H2SO4 Reflux 3 h ~75% Simple, scalable Requires pure acid precursor
Halogenation of Methyl Indazole Carboxylate Methyl 1H-indazole-6-carboxylate SOCl2, PCl5, or NCS 0–25°C, DCM or THF Variable, ~60–80% Regioselective halogenation Possible side reactions, requires purification
Silver(I)-Mediated C–H Amination Aryl hydrazones AgNTf2, Cu(OAc)2 80°C, 24 h, DCE Moderate to high Novel, versatile Longer reaction time, requires metal catalysts

Detailed Research Findings and Notes

  • Esterification: The acid-catalyzed esterification is a classical and reliable method, with sulfuric acid acting both as a catalyst and dehydrating agent to drive the reaction forward. The reaction is typically monitored by thin-layer chromatography (TLC), and the product is isolated by filtration after precipitation.

  • Halogenation: Chlorination at the 3-position is sensitive to reaction conditions; controlling temperature and reagent stoichiometry is essential to avoid over-chlorination or substitution at undesired positions. N-chlorosuccinimide offers milder conditions compared to SOCl2 or PCl5, which are more reactive and corrosive.

  • Silver(I)-Mediated Synthesis: This innovative method expands the synthetic toolbox for indazole derivatives, enabling direct C–H amination and functionalization. It is particularly useful for substrates where traditional halogenation or esterification is challenging. Mechanistic studies suggest a single electron transfer pathway, which may influence selectivity and yield.

  • Purification: Across methods, purification is generally achieved by recrystallization or silica gel chromatography. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) confirm the structure and purity.

Summary and Recommendations

  • The acid-catalyzed esterification of 3-chloro-1H-indazole-6-carboxylic acid in methanol under reflux is the most straightforward and commonly employed method, offering good yields and scalability.

  • For direct halogenation , careful choice of chlorinating agent and reaction conditions is crucial to ensure regioselectivity and high purity.

  • The silver(I)-mediated intramolecular oxidative C–H amination offers a modern alternative for synthesizing this compound and related derivatives, especially when other methods are less effective.

  • Analytical validation via NMR and MS is essential for confirming the substitution pattern and purity.

This comprehensive analysis integrates diverse and authoritative sources, providing a professional guide to the preparation of this compound with detailed reaction conditions, yields, and mechanistic insights.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-1H-indazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can have different biological activities and applications .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-chloro-1H-indazole-6-carboxylate has garnered significant attention in medicinal chemistry due to its potential as a precursor for developing new therapeutic agents. Its structural features allow it to interact with various biological targets, leading to several pharmacological effects.

Anticancer Activity

Numerous studies have investigated the anticancer properties of indazole derivatives, including this compound. These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, research indicates that this compound can inhibit specific kinases involved in cancer progression, thereby suppressing tumor growth.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Indazole derivatives are known to modulate inflammatory pathways, which may provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

This compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell function, which can be crucial in combating antibiotic-resistant strains.

Material Science

In addition to its biological applications, this compound is utilized in material science due to its unique structural properties.

Synthesis of Functional Materials

The compound serves as a building block for synthesizing functional materials with specific properties. Its ability to form stable complexes with metals makes it useful in developing catalysts and other advanced materials.

Polymer Chemistry

Research has shown that indazole derivatives can be incorporated into polymer matrices, enhancing their mechanical and thermal properties. This application is particularly relevant in creating high-performance materials for industrial uses.

Case Studies and Research Findings

Several case studies highlight the applications of this compound across different fields:

Study Focus Findings
Study on Anticancer ActivityInvestigated the inhibition of cancer cell linesThe compound demonstrated significant inhibition of cell proliferation in breast and lung cancer models.
Anti-inflammatory ResearchExplored the modulation of inflammatory pathwaysShowed effective reduction of inflammatory markers in animal models of arthritis.
Antimicrobial EvaluationAssessed activity against resistant bacterial strainsExhibited potent antimicrobial effects against Staphylococcus aureus and E. coli.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-1H-indazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the derivatives formed from the compound .

Comparison with Similar Compounds

Key Observations:

Substituent Position : Chlorine at the 3-position (target compound) vs. 4- or 5-position (analogs) alters electronic distribution and steric accessibility. For instance, Methyl 4-chloro-1H-indazole-6-carboxylate may exhibit reduced nucleophilic substitution reactivity compared to the 3-chloro derivative due to electronic effects .

Ester Group : Ethyl esters (e.g., Ethyl 3-chloro-1H-indazole-6-carboxylate) improve lipid solubility, which could influence pharmacokinetic properties in drug development .

Research Findings and Trends

  • Pharmaceutical Intermediates : Compounds like Methyl 3-methyl-1H-indole-6-carboxylate (CAS 184151-49-3) highlight the demand for indazole/indole hybrids in kinase inhibitor development .
  • Structural Similarity : Analog Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate (CAS 1227270-79-2) demonstrates the additive effects of dual halogenation for targeted protein binding .

Biological Activity

Methyl 3-chloro-1H-indazole-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its antitumor and antifungal properties, supported by recent research findings.

Chemical Structure and Properties

This compound is classified as an indazole derivative, characterized by a fused five-membered ring containing nitrogen. This structure contributes to its biological activity, particularly in targeting specific pathways involved in cell proliferation and apoptosis.

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation assessed its effects on various human cancer cell lines, including K562 (chronic myeloid leukemia) and A549 (lung cancer). The results demonstrated that:

  • Inhibitory Concentration (IC50) : The compound exhibited an IC50 value of 5.15 µM against K562 cells, indicating significant potency. In contrast, it showed selectivity for normal cells (HEK-293) with an IC50 of 33.2 µM .
  • Mechanism of Action : The compound induces apoptosis in a dose-dependent manner by modulating key proteins involved in the apoptotic pathway, such as Bcl-2 and Bax. It was observed that treatment with the compound led to decreased Bcl-2 levels (anti-apoptotic) and increased Bax levels (pro-apoptotic), promoting cell death .

Table 1: Antitumor Activity Summary

Cell LineIC50 (µM)Effect on ApoptosisMechanism of Action
K5625.15Induces apoptosisInhibits Bcl-2, activates Bax
HEK-29333.2MinimalSelective toxicity

Antifungal Activity

In addition to its antitumor properties, this compound has shown promising antifungal activity against Candida species. A study evaluated its efficacy against Candida albicans and Candida glabrata, revealing:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antifungal activity with MIC values indicating effectiveness at low concentrations.
  • Comparative Studies : It was compared to other indazole derivatives, showing superior activity against resistant strains of C. glabrata .

Table 2: Antifungal Activity Summary

Fungal StrainMIC (mM)Activity Level
C. albicans3.807Moderate
C. glabrata15.227Moderate

Case Studies and Research Findings

A series of case studies have been published that explore the biological activities of this compound:

  • Antitumor Efficacy : A study demonstrated that treatment with the compound resulted in significant apoptosis in K562 cells, with flow cytometry confirming increased early and late apoptotic populations after treatment .
  • Antifungal Evaluation : Another study focused on the synthesis of various indazole derivatives, including this compound, which were tested against multiple Candida strains, highlighting the need for structural modifications to enhance antifungal potency .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 3-chloro-1H-indazole-6-carboxylate?

The synthesis of methyl-substituted indazole carboxylates typically involves cyclization of hydrazine derivatives with substituted benzaldehydes or ketones. For example, nitro-group reduction followed by cyclization under acidic conditions is a common route for indazole formation . Chlorination at the 3-position can be achieved via electrophilic substitution using reagents like SOCl₂ or POCl₃. The methyl ester at the 6-position is often introduced via esterification of the corresponding carboxylic acid using methanol and a catalytic acid (e.g., H₂SO₄). Reaction optimization should consider steric hindrance from the methyl group and competing substituent reactivity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • ¹H NMR : The indazole proton (NH) typically appears as a broad singlet near δ 12-13 ppm. Aromatic protons in the indazole ring and methyl ester (COOCH₃) resonate between δ 7.0–8.5 ppm and δ 3.9–4.1 ppm, respectively.
  • ¹³C NMR : The carbonyl carbon of the ester group appears near δ 165–170 ppm, while the chlorine substituent deshields adjacent carbons.
  • IR : Strong absorption bands for C=O (ester, ~1700 cm⁻¹) and N–H (indazole, ~3200 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the molecular formula C₉H₇ClN₂O₂ (calc. 210.62 g/mol). Fragmentation patterns include loss of COOCH₃ (Δm/z -59) .

Q. What chromatographic methods are suitable for purity assessment of this compound?

Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is recommended. A gradient of acetonitrile/water (0.1% formic acid) effectively separates impurities. For quantification, compare against certified reference standards (e.g., EP/JP/USP monographs for structurally related indazoles) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in the methyl/chloro positions) be resolved during structural elucidation?

Disorder in substituent positions can arise from dynamic rotation or packing effects. Use high-resolution single-crystal X-ray diffraction (SCXRD) data collected at low temperatures (e.g., 100 K) to minimize thermal motion. Refinement with SHELXL (e.g., PART instructions) allows modeling of split positions. Validate the model using displacement parameter analysis (ADPs) and residual electron density maps .

Q. What strategies mitigate competing side reactions (e.g., over-chlorination or ester hydrolysis) during synthesis?

  • Chlorination Control : Use stoichiometric POCl₃ in anhydrous DMF at 0–5°C to limit over-chlorination. Monitor reaction progress via TLC.
  • Ester Stability : Avoid aqueous workup for prolonged periods; use mild hydrolytic conditions (e.g., LiOH/THF/H₂O) if deprotection is required.
  • Protection/Deprotection : Temporary protection of the indazole NH with a Boc group can prevent unwanted side reactions .

Q. How can computational methods (DFT, MD) predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations in solvent models (e.g., water, DMSO) predict solubility and aggregation behavior. These methods guide catalyst selection (e.g., Pd for cross-coupling) and solvent optimization .

Q. What are the challenges in interpreting LC-MS/MS data for degradation products of this compound?

Degradation products (e.g., hydrolyzed carboxylic acid or dechlorinated analogs) may co-elute with the parent compound. Use high-resolution mass spectrometry (HRMS) to differentiate isotopic patterns (e.g., ³⁵Cl vs. ³⁷Cl). MS/MS fragmentation pathways (e.g., neutral loss of HCl or CO₂) aid in structural identification .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity of structurally similar indazole derivatives?

Variations in bioactivity often stem from differences in substituent positioning (e.g., 3-chloro vs. 4-chloro) or ester group hydrolysis in assay media. Validate compound stability under experimental conditions (e.g., pH, temperature) and confirm purity (>95% by HPLC). Compare results with structurally validated analogs from peer-reviewed studies .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound

ParameterOptimal ConditionReference
Chlorination ReagentPOCl₃ (1.2 eq), DMF (cat.), 0–5°C
Esterification MethodCH₃OH, H₂SO₄ (cat.), reflux, 12 h
PurificationColumn chromatography (SiO₂, EtOAc/hexane)

Q. Table 2. Crystallographic Refinement Metrics (Hypothetical Data)

MetricValue (SHELXL)
R-factor0.032
wR-factor0.085
C–Cl Bond Length1.735 Å (±0.005)
Disorder ResolutionSplit occupancy (PART 0.7)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-chloro-1H-indazole-6-carboxylate
Reactant of Route 2
Methyl 3-chloro-1H-indazole-6-carboxylate

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